molecular formula C12H13NO2 B15413393 3-Benzyl-5-ethenyl-1,3-oxazolidin-2-one CAS No. 303767-29-5

3-Benzyl-5-ethenyl-1,3-oxazolidin-2-one

Cat. No.: B15413393
CAS No.: 303767-29-5
M. Wt: 203.24 g/mol
InChI Key: RFXXGUDIMNZAAA-UHFFFAOYSA-N
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Description

3-Benzyl-5-ethenyl-1,3-oxazolidin-2-one is a chemical compound built on the 1,3-oxazolidin-2-one scaffold, a structure recognized for its significant utility in organic synthesis and asymmetric catalysis. The benzyl group at the N-3 position and the ethenyl (vinyl) group at the C-5 position make this molecule a versatile building block for further chemical modification and ligand design. Researchers can functionalize the reactive ethenyl group through various cross-coupling reactions or polymerization, enabling the creation of more complex molecular architectures. This oxazolidinone derivative is primarily valued for its potential application in the development of chiral auxiliaries and ligands for metal-catalyzed reactions. Related spiro-fused carbohydrate oxazoline ligands have demonstrated high asymmetric induction (up to 93% enantiomeric excess) in benchmark reactions like the palladium-catalyzed allylic alkylation of 1,3-diphenylallyl acetate . The structural features of this compound suggest it could be investigated for similar purposes, serving as a precursor for constructing novel ligands that help create air- and moisture-stable metal complexes. Its exploration can contribute to advancing methodologies for forming enantiomerically pure building blocks, which are in high demand for pharmaceutical and agrochemical research . Please note: This product is offered exclusively for research purposes and is classified as For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

CAS No.

303767-29-5

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-benzyl-5-ethenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H13NO2/c1-2-11-9-13(12(14)15-11)8-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2

InChI Key

RFXXGUDIMNZAAA-UHFFFAOYSA-N

Canonical SMILES

C=CC1CN(C(=O)O1)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Steric and Electronic Effects : The benzyl group at position 3 or 4 provides steric bulk for stereochemical control, while ethenyl/propenyl groups at position 5 enable further reactivity (e.g., Diels-Alder reactions) .
  • Biodegradability : Substituents significantly impact environmental persistence. For example, 5-methyl-3-vinyl-1,3-oxazolidin-2-one shows <10% CO₂ formation in biodegradation tests, suggesting poor environmental breakdown compared to simpler analogues .

Comparison with Other Derivatives

  • 4-Benzyl-1,3-oxazolidin-2-one: Synthesized via N-acylation of oxazolidinones using n-BuLi and acyl chlorides, yielding >90% efficiency .
  • 5-Methyl-3-vinyl derivative : Prepared via stereoselective reduction and catalytic cyclization, with yields influenced by catalyst choice (e.g., ZnI₂ for anti-selectivity) .

Q & A

Q. What are the standard synthetic routes for 3-Benzyl-5-ethenyl-1,3-oxazolidin-2-one?

Answer: The synthesis typically involves multi-step organic reactions. A common approach includes:

Oxazolidinone Core Formation : Condensation of benzylamine with a carbonyl precursor (e.g., ethyl vinyl ether) under acidic conditions to form the oxazolidinone ring.

Functionalization : Introducing the ethenyl group via Wittig or Heck coupling reactions. For example, palladium-catalyzed cross-coupling with vinyl halides.

Purification : Chromatography or recrystallization to isolate the product.
Key reagents include triphenylphosphine (for Wittig reactions) and Pd(OAc)₂ (for coupling). Reaction yields (50-75%) depend on solvent choice (e.g., THF or DMF) and temperature (60-100°C) .

Q. How is the molecular structure of this compound confirmed?

Answer: X-ray crystallography is the gold standard. Key steps:

Crystal Growth : Slow evaporation from acetone/hexane mixtures.

Data Collection : Using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Refinement : SHELXL for structure solution and refinement. Example parameters:

  • Space group: Monoclinic P2₁/c
  • Z = 4
  • Bond lengths: C=O (1.21 Å), C-N (1.45 Å) .

Advanced Research Questions

Q. How can reaction intermediates be optimized in multi-step syntheses of this compound?

Answer: Optimization strategies include:

Flow Chemistry : Continuous reactors for precise control of exothermic reactions (e.g., ethenyl group introduction).

In Situ Monitoring : NMR or HPLC to track intermediates.

Catalyst Screening : Testing Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) for improved coupling efficiency.
A comparative table of reaction conditions:

MethodCatalystSolventYield (%)Reference
Wittig ReactionPPh₃THF65
Heck CouplingPd(OAc)₂DMF72

Q. What challenges arise in crystallographic analysis of this compound?

Answer: Common issues:

Twinning : Resolved using TWINABS for data scaling.

Disorder : Refinement with SHELXL’s PART instruction.

Validation : R₁ > 5% may indicate poor data quality; iterative refinement reduces discrepancies .

Q. How can bioactivity assays be designed for this compound?

Answer:

Antimicrobial Testing :

  • Broth microdilution (CLSI guidelines) to determine MIC values against S. aureus and E. coli.

Cancer Cell Viability :

  • MTT assays (IC₅₀ calculation) on HeLa or MCF-7 cells.

Enzyme Inhibition :

  • Fluorescence-based assays targeting bacterial ribosomes (30S/50S subunits) .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported synthetic yields?

Answer:

Reproducibility Checks : Verify moisture-sensitive steps (e.g., Grignard reagent handling).

By-Product Analysis : LC-MS to identify side products (e.g., dimerization).

Scale-Up Adjustments : Pilot-scale reactors may require modified heating/cooling rates .

Methodological Tools

Q. Which software tools are recommended for structural analysis?

Answer:

Crystallography : SHELXL (refinement), ORTEP-3 (visualization) .

Spectroscopy : Gaussian 16 for DFT calculations (NMR chemical shift prediction).

Safety and Handling

Q. What are the storage requirements for this compound?

Answer:

  • Temperature : -20°C under argon.
  • Stability : Degrades at >40°C (TGA data shows onset at 150°C).
  • Reactivity : Avoid strong oxidizers (e.g., KMnO₄) due to the ethenyl group .

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